molecular formula C15H13FN4O B251837 N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide

N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide

Katalognummer: B251837
Molekulargewicht: 284.29 g/mol
InChI-Schlüssel: CIZLWGMURPBGJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzotriazole ring substituted with a 4-fluorophenyl group and a propionamide moiety, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of benzotriazole with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nitration and Reduction: The acylated product undergoes nitration followed by reduction to introduce the amino group.

    Substitution Reaction: The amino group is then substituted with a 4-fluorophenyl group using a suitable fluorinating agent.

    Amidation: Finally, the propionamide moiety is introduced through an amidation reaction with propionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide involves its interaction with specific molecular targets. The benzotriazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the propionamide moiety may facilitate its cellular uptake and distribution .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide is unique due to the combination of the benzotriazole ring and the fluorophenyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Eigenschaften

Molekularformel

C15H13FN4O

Molekulargewicht

284.29 g/mol

IUPAC-Name

N-[2-(4-fluorophenyl)benzotriazol-5-yl]propanamide

InChI

InChI=1S/C15H13FN4O/c1-2-15(21)17-11-5-8-13-14(9-11)19-20(18-13)12-6-3-10(16)4-7-12/h3-9H,2H2,1H3,(H,17,21)

InChI-Schlüssel

CIZLWGMURPBGJN-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC2=NN(N=C2C=C1)C3=CC=C(C=C3)F

Kanonische SMILES

CCC(=O)NC1=CC2=NN(N=C2C=C1)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.